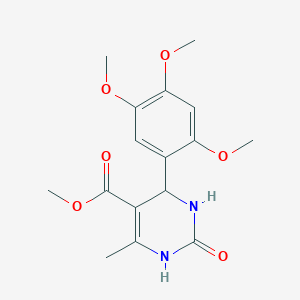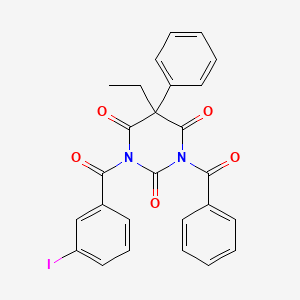
N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide, also known as CHH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of hydrazides and has been studied extensively for its pharmacological activities.
作用機序
The mechanism of action of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p38 MAPK pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to improve cognitive function by enhancing memory and learning abilities.
実験室実験の利点と制限
One of the advantages of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide. One potential area of research is the development of this compound analogs with improved solubility and pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Furthermore, the therapeutic potential of this compound in various diseases should be explored in more detail, including its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic properties. It has been studied extensively for its pharmacological activities, including its anticancer, anti-inflammatory, and neuroprotective effects. Although there are some limitations to its use in laboratory experiments, this compound has several advantages, including its ease of synthesis and low toxicity. Further research is needed to fully understand the mechanism of action of this compound and its therapeutic potential in various diseases.
合成法
The synthesis of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with cyclohex-3-en-1-carbonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 202-204°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been studied for its neuroprotective effects by reducing oxidative stress and improving cognitive function.
特性
IUPAC Name |
N'-(cyclohex-3-ene-1-carbonyl)-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-9-5-4-8-11(12)14(19)16-15-13(18)10-6-2-1-3-7-10/h1-2,4-5,8-10,17H,3,6-7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYTYVSPQBYBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)


![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)



![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
